N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)12-8-3-2-5-9(12)14(19)17-11-7-4-6-10-13(11)16(21)18-15(10)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPVVCACPIYAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone core. This is followed by sulfonylation to introduce the methylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its role in modulating biological pathways and its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide
- N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide
- N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide
Uniqueness
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This compound is primarily studied for its anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and a comprehensive analysis of its mechanisms of action.
Chemical Structure and Properties
The compound's structural formula is characterized by the presence of a dioxoisoindole moiety and a methylsulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound has been shown to:
- Inhibit Tumor Necrosis Factor-alpha (TNF-α) : This inhibition leads to reduced inflammation and immune response modulation.
- Induce Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase in various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated its effectiveness against various cancer cell lines.
Case Studies
- Study A : Demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 value of approximately 5 µM.
- Study B : Reported that the compound induces apoptosis through caspase activation pathways, confirming its potential as an anticancer agent.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been attributed to its ability to modulate cytokine production and inhibit inflammatory enzymes.
Research Findings
- Study C : Showed that the compound significantly reduces levels of pro-inflammatory cytokines in activated macrophages.
- Mechanism : The methylsulfonyl group enhances binding affinity to specific enzymes involved in the inflammatory response.
Antimicrobial Activity
Emerging research indicates that this compound may also possess antimicrobial properties.
Findings
- Study D : The compound exhibited antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
- Mechanism : It is proposed that the compound disrupts bacterial cell membranes and inhibits metabolic pathways crucial for bacterial survival.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|---|
| Study A | Anticancer | MCF-7 | 5 µM | Induction of apoptosis |
| Study B | Anticancer | HepG2 | 7.26 µM | Cell cycle arrest |
| Study C | Anti-inflammatory | Macrophages | - | Inhibition of cytokine production |
| Study D | Antimicrobial | Gram-positive bacteria | 10 µg/mL | Disruption of cell membranes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide?
- Methodology : While direct synthesis of this compound is not explicitly documented, analogous benzamide derivatives (e.g., 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide) are synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
- Step 1 : Reacting 2-methylsulfonylbenzoic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group.
- Step 2 : Conjugating the activated intermediate with 4-amino-1,3-dioxoisoindoline under inert conditions (N₂ atmosphere).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, RT | 85 | >90% |
| 2 | DIPEA, DCM, 0°C→RT | 72 | 88% |
Q. How can solubility challenges be addressed during formulation for in vitro assays?
- Methodology : Solubility profiles of structurally similar compounds (e.g., Apremilast) indicate poor aqueous solubility but high DMSO compatibility. Recommended steps:
- Primary Solvent : Use DMSO for stock solutions (e.g., 10 mM), ensuring concentrations ≤92 mg/mL to avoid precipitation .
- Dilution Protocol : Dilute stock in assay buffer (e.g., PBS with 0.1% Tween-20) immediately before use to maintain solubility.
- Table 2 : Solubility Data for Analogous Compounds
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| DMSO | 92 |
| Ethanol | <1 |
Q. What analytical techniques are critical for structural confirmation?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl and isoindole moieties).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z: calculated based on C₁₆H₁₂N₂O₅S).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to resolve bond lengths/angles, as demonstrated for related benzamides .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for target binding?
- Methodology :
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, electrostatic potential maps, and partial charges. Compare with experimental UV-Vis or cyclic voltammetry data to validate predictions .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with putative targets (e.g., kinase domains), guided by crystal structures of homologous proteins.
Q. What strategies resolve contradictions between computational and experimental data (e.g., reaction yields or spectroscopic results)?
- Methodology :
- Error Source Analysis : Check for solvent effects in DFT calculations (e.g., implicit vs. explicit solvation models).
- Experimental Replication : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) to isolate variables .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog Synthesis : Modify the methylsulfonyl group (e.g., replace with sulfonamide or carboxylate) and assess bioactivity changes.
- Pharmacological Assays : Use protocols from studies on analogous antimicrobial/anti-inflammatory benzamides (e.g., broth microdilution for MIC determination, ELISA for cytokine inhibition) .
- Table 3 : Example Bioactivity Data for Analogues
| Compound Modification | IC₅₀ (µM, COX-2) | MIC (µg/mL, S. aureus) |
|---|---|---|
| Parent Structure | 12.3 | 64 |
| Sulfonamide Replacement | 8.7 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
